1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C12H18N4O. It is known for its unique structure, which includes a piperidine ring and a pyrimidine moiety.
Preparation Methods
The synthesis of 1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine moiety: This step involves the reaction of appropriate starting materials to form the 4,6-dimethylpyrimidine-2-thiol.
Acetylation: The pyrimidine-2-thiol is then acetylated to form the 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl intermediate.
Piperidine ring formation: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under specific conditions to yield the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence key biochemical processes .
Comparison with Similar Compounds
1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: This compound shares a similar structure but lacks the sulfanylacetyl group.
Piperidine derivatives: These compounds have a piperidine ring but may differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-9-7-10(2)17-14(16-9)21-8-12(19)18-5-3-11(4-6-18)13(15)20/h7,11H,3-6,8H2,1-2H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYGWPZCXIWWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC(CC2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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